1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one
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Overview
Description
1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of Claisen-Schmidt condensation, where 2,4-dihydroxybenzaldehyde and 3,4,5-trihydroxyacetophenone are reacted in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol-water mixture at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress, leading to its antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-EN-1-one: Lacks the additional hydroxyl groups on the second phenyl ring.
1-(3,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one: Similar structure but with different hydroxyl group positions.
Uniqueness
1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one is unique due to the presence of multiple hydroxyl groups on both phenyl rings, which enhances its reactivity and potential applications. The specific arrangement of hydroxyl groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-2-3-10(12(18)7-9)11(17)4-1-8-5-13(19)15(21)14(20)6-8/h1-7,16,18-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXFZHJXUCLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C(=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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